3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid
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Overview
Description
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid is a complex organic compound with a unique structure that includes an acetylamino group, a phenylsulfonyl group, and a methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the acetylation of 4-aminophenylsulfonamide, followed by the coupling of the resulting product with 4-methylpentanoic acid. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-({[4-(Acetylamino)phenyl]sulfonyl}amino)butanoic acid
- 3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-2-methylpropanoic acid
- 5-({[4-(Acetylamino)phenyl]sulfonyl}amino)pentanoic acid
Uniqueness
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(4-acetamidophenyl)sulfonylamino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-9(2)13(8-14(18)19)16-22(20,21)12-6-4-11(5-7-12)15-10(3)17/h4-7,9,13,16H,8H2,1-3H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLUUQAWEMUVLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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